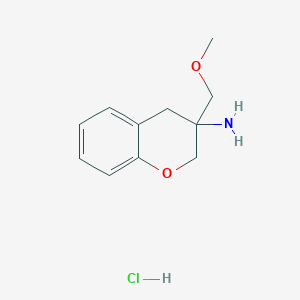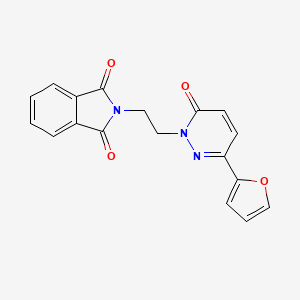
1-(8-((4-Cloro-bencil)oxi)quinolin-2-il)piperidin-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-((4-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a 4-chlorobenzyl group and a piperidine-4-carboxamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been studied for its potential as a biological probe to investigate cellular processes and molecular interactions.
Medicine: Quinoline derivatives, including this compound, have shown promise as therapeutic agents for the treatment of diseases such as malaria, cancer, and bacterial infections.
Industry: The compound can be utilized in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronic devices and sensors.
Mecanismo De Acción
The compound also has a benzyl ether linkage and a carboxamide group. The benzyl group could potentially undergo metabolic transformations such as oxidation at the benzylic position . The carboxamide group could engage in hydrogen bonding interactions with biological targets, influencing the compound’s activity and pharmacokinetics.
Métodos De Preparación
The synthesis of 1-(8-((4-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 4-Chlorobenzyl Group: The quinoline derivative is then subjected to a nucleophilic substitution reaction with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorobenzyl group.
Formation of the Piperidine-4-carboxamide Moiety: The final step involves the reaction of the substituted quinoline with piperidine-4-carboxylic acid or its derivatives under appropriate coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative solvents to enhance reaction efficiency and reduce environmental impact.
Análisis De Reacciones Químicas
1-(8-((4-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace the 4-chlorobenzyl group with other substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with the help of palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with potential biological activities.
Comparación Con Compuestos Similares
1-(8-((4-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinidine: An antiarrhythmic agent with a quinoline core and a different side chain.
Ciprofloxacin: An antibiotic with a quinoline core and a fluorine substituent.
The uniqueness of 1-(8-((4-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other quinoline derivatives.
Propiedades
IUPAC Name |
1-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c23-18-7-4-15(5-8-18)14-28-19-3-1-2-16-6-9-20(25-21(16)19)26-12-10-17(11-13-26)22(24)27/h1-9,17H,10-14H2,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZZADLTGWKICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2553747.png)

![3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2553751.png)

![1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime](/img/structure/B2553753.png)



![4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2553762.png)

![5h,6h,7h-Pyrrolo[1,2-c]imidazole](/img/structure/B2553764.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2553765.png)
